Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate
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Overview
Description
Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique structural features and significant potential in various fields of research, including drug discovery and synthetic chemistry .
Preparation Methods
The synthesis of ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves the direct stereochemical control during the transformation that generates the azabicyclo architecture . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its role as a scaffold in drug discovery. Additionally, its unique structure makes it valuable in industrial applications, particularly in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to engage in various biochemical interactions, potentially affecting enzyme activity and receptor binding. These interactions can lead to a range of biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate can be compared to other similar compounds, such as 2-azabicyclo[3.2.1]octane and 1-azabicyclo[2.2.2]octane. While these compounds share structural similarities, this compound is unique due to its specific functional groups and stereochemistry.
Properties
IUPAC Name |
ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)8-5-7-3-4-9(8)11-6-7/h3-4,7-9,11H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFFRBXLNLBKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CNC1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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